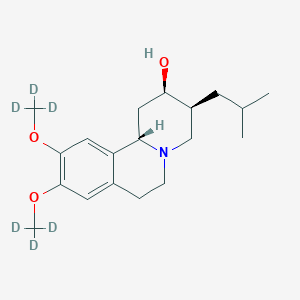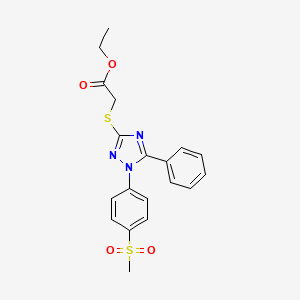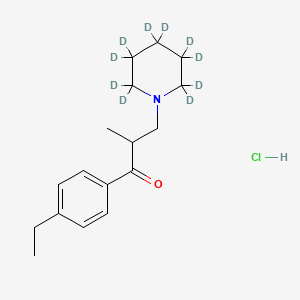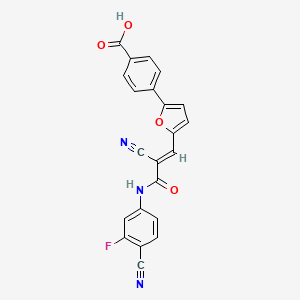
MC-Sq-Cit-PAB-Dolastatin10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC-Sq-Cit-PAB-Dolastatin10 is a compound used in the development of antibody-drug conjugates (ADCs). It is composed of Dolastatin10, a tubulin polymerization inhibitor, linked via the ADC linker MC-Sq-Cit-PAB. This compound exhibits potent antitumor activity and is primarily used in scientific research for cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions
MC-Sq-Cit-PAB-Dolastatin10 is synthesized by conjugating Dolastatin10 with the linker MC-Sq-Cit-PAB. The synthesis involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the successful formation of the conjugate .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. It involves the optimization of reaction conditions to maximize yield and purity. The process includes large-scale synthesis, purification using chromatography techniques, and quality control to ensure the consistency and efficacy of the final product .
化学反応の分析
Types of Reactions
MC-Sq-Cit-PAB-Dolastatin10 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can occur at specific functional groups, leading to the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. The reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pH, and reaction time .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications .
科学的研究の応用
MC-Sq-Cit-PAB-Dolastatin10 is widely used in scientific research, particularly in the field of cancer treatment. Its applications include:
Chemistry: The compound is used in the synthesis of ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells.
Biology: It is used to study the mechanisms of tubulin polymerization inhibition and its effects on cell division.
Medicine: this compound is investigated for its potential as a therapeutic agent in cancer treatment, particularly in targeting specific cancer cells while minimizing damage to healthy cells.
Industry: The compound is used in the development and production of ADCs for clinical trials and potential commercialization .
作用機序
MC-Sq-Cit-PAB-Dolastatin10 exerts its effects by inhibiting tubulin polymerization, which is essential for cell division. The compound binds to tubulin, preventing its assembly into microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). The ADC linker MC-Sq-Cit-PAB facilitates the targeted delivery of Dolastatin10 to cancer cells, enhancing its antitumor activity .
類似化合物との比較
MC-Sq-Cit-PAB-Dolastatin10 is unique due to its specific linker and potent antitumor activity. Similar compounds include:
Auristatin: Another tubulin polymerization inhibitor used in ADCs.
Camptothecins: Topoisomerase inhibitors used in cancer treatment.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used in chemotherapy.
Duocarmycins: DNA alkylating agents used in ADCs
This compound stands out due to its specific mechanism of action and the use of the MC-Sq-Cit-PAB linker, which enhances its targeted delivery and efficacy in cancer treatment.
特性
分子式 |
C70H105N12O12S+ |
|---|---|
分子量 |
1338.7 g/mol |
IUPAC名 |
[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-dimethylazanium |
InChI |
InChI=1S/C70H104N12O12S/c1-13-46(6)59(54(93-11)42-57(85)80-39-21-26-53(80)61(94-12)47(7)62(86)76-52(65-72-37-40-95-65)41-48-23-16-14-17-24-48)79(8)66(89)58(44(2)3)78-64(88)60(45(4)5)82(9,10)43-49-27-29-50(30-28-49)75-63(87)51(25-20-36-74-69(71)92)77-68(91)70(33-22-34-70)67(90)73-35-18-15-19-38-81-55(83)31-32-56(81)84/h14,16-17,23-24,27-32,37,40,44-47,51-54,58-61H,13,15,18-22,25-26,33-36,38-39,41-43H2,1-12H3,(H7-,71,73,74,75,76,77,78,86,87,88,90,91,92)/p+1/t46-,47+,51-,52-,53-,54+,58-,59-,60-,61+/m0/s1 |
InChIキー |
QRUVDEDARGSTNP-OGGKWGLUSA-O |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)[N+](C)(C)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)[N+](C)(C)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
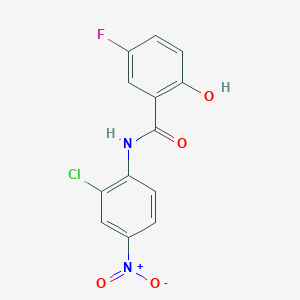
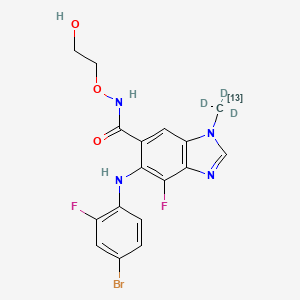
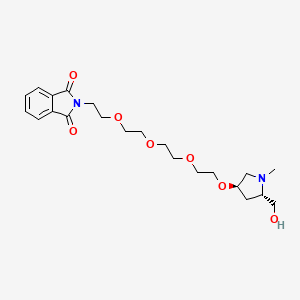
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)

